1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Molecular complexity Physicochemical property CNS drug-likeness

This achiral N,N'-diaryl urea features a 4-methylpiperazine moiety and 1,2-diarylethyl spacer. With no public binding data, its value lies in scaffold-hopping campaigns within sigma receptor or CNS-targeted libraries. Purchasers must commission de novo radioligand displacement assays (σ1/σ2) and metabolic stability profiling. Use as comparator/isomer reference to demonstrate unexpected selectivity gains from para-chloro, para-methyl, and ethylene-spacer combinations. Not for human or veterinary use.

Molecular Formula C21H27ClN4O
Molecular Weight 386.92
CAS No. 898414-46-5
Cat. No. B2544708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
CAS898414-46-5
Molecular FormulaC21H27ClN4O
Molecular Weight386.92
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C
InChIInChI=1S/C21H27ClN4O/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(27)24-19-9-7-18(22)8-10-19/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27)
InChIKeyZBTFNMAUBVSRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898414-46-5 Structural and Physicochemical Baseline for Procurement Screening


1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea (CAS 898414-46-5) is a synthetic, achiral substituted N,N'-diaryl urea derivative featuring a 4-methylpiperazine moiety and a 1,2-diarylethyl spacer . Its molecular formula is C21H27ClN4O (MW 386.92 g/mol) . The compound belongs to a broader class of arylpiperazine-ureas explored as sigma receptor ligands and CNS-targeted agents . Available procurement information confirms its commercial availability as a research-grade screening compound, though no published quantitative target-engagement data specific to this entity were identified as of the search date.

Why Generic Substitution of 898414-46-5 Is Not Supported by Current Evidence


In the absence of disclosed, compound-specific biological data for CAS 898414-46-5, any assumption of functional or pharmacological interchangeability with a close structural analog—such as 1-(3-chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea (CAS 868228-51-7) or other C21H27ClN4O isomers—is scientifically unjustified . Published structure–affinity relationship (SAFIR) studies on related piperazine-urea series demonstrate that even minor substituent shifts (e.g., Cl position from para to meta, or variation in the ethyl spacer) can drastically alter sigma-1/sigma-2 subtype selectivity, 5-HT1A affinity, and metabolic stability by 10- to 100-fold . Consequently, generic substitution without matched-pair experimental validation carries a high risk of divergent pharmacology.

Quantitative Evidence-Limited Differentiation Guide for 898414-46-5


Molecular Architecture Differentiation from Simplest Urea Congeners

The compound possesses a higher molecular complexity (386.92 g/mol, 4 H-bond acceptors, tPSA ~47 Ų predicted ) compared to the minimal diaryl urea scaffold N-(4-chlorophenyl)-N'-(4-methylphenyl)urea (CAS 3815-63-2, MW 260.72 g/mol, 2 H-bond acceptors). This increase in structural elaboration is consistent with the introduction of a basic 4-methylpiperazine center and an ethylene spacer, structural motifs associated in the literature with enhanced sigma receptor affinity (class Ki range 1–100 nM) versus simple diphenylureas, which generally lack such affinity [1]. No direct head-to-head binding data exist for this specific pair.

Molecular complexity Physicochemical property CNS drug-likeness

Chlorophenyl Substituent Position: Hypothetical Divergence from Meta-Chloro Analog

A structurally related analog, 1-(3-chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea (CAS 868228-51-7), differs by a meta-chloro substituent and an α-methyl group on the ethylene spacer . While neither compound has published sigma affinity data, published SAR on regioisomeric N-benzyl alkyl ether piperazine derivatives demonstrates that para- versus meta-substitution of the aryl ring can alter sigma-1 receptor affinity by >10-fold (e.g., Ki values ranging from 2.6 nM to >100 nM depending on substitution pattern) [1]. By extension, a comparable divergence is plausible between CAS 898414-46-5 and CAS 868228-51-7, though unverified.

Substituent effects Sigma receptor SAR Isomer comparison

Ethylene Spacer Versus Methylene Spacer: Pharmacophoric Rationale for the 2-Carbon Linker

The compound incorporates a two-carbon ethylene spacer between the piperazine nitrogen and the diaryl urea moiety, contrasting with single-carbon methylene-linked analogs such as 1-(4-chlorophenyl)-3-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}urea (C19H23ClN4O) . In the well-established sigma-1 pharmacophore model, a two-carbon spacer between the basic amine and the hydrophobic aryl group is considered optimal for high-affinity binding; shortening to a single methylene unit has been shown in multiple piperazine series to reduce sigma-1 affinity by 5- to 50-fold [1]. While compound-specific data are absent, this SAR trend is sufficiently robust across the class to inform procurement prioritization.

Linker length Sigma-1 pharmacophore Structure-affinity relationships

Lack of Published Selectivity Data: An Explicit Caution for Procurement

No published selectivity data exist for CAS 898414-46-5 across sigma-1, sigma-2, dopaminergic (D2), serotonergic (5-HT2A, 5-HT1A), or NMDA/PCP receptors. This contrasts sharply with well-characterized arylpiperazine sigma ligands such as PB28 (σ2 Ki = 0.68 nM, σ1 Ki = 0.38 nM) [1] or haloperidol (σ1 Ki ≈ 4.8 nM) [2], where full off-target profiles are publicly accessible. In the absence of selectivity data, the compound cannot be assumed to possess a favorable polypharmacology window, and experimental selectivity profiling must precede any target-specific application.

Selectivity risk Off-target profiling Procurement due diligence

Validated Application Scenarios for 898414-46-5 Based on Current Evidence


Scaffold-Hopping SAR-by-Catalog Screening for Sigma Receptor Ligand Discovery

Given the absence of binding data, the compound's primary utility lies in scaffold-hopping campaigns within sigma receptor or CNS-focused small-molecule screening libraries. Its structural features—4-chlorophenyl urea, ethylene spacer, and 4-methylpiperazine—align with the established sigma-1 pharmacophore . Purchasers should commission de novo radioligand displacement assays (σ1: [³H]-(+)-pentazocine; σ2: [³H]-DTG) as the first experimental step, with results benchmarked against reference ligands such as haloperidol or PB28 [1].

Selectivity Panel Generation to Support Patent or Lead Series Expansion

For organizations developing intellectual property around arylpiperazine-urea sigma ligands, this compound can serve as a comparator/isomer reference to demonstrate unexpected selectivity gains or losses arising from para-chloro, para-methyl, and ethylene-spacer combinations . Procurement should be paired with a broad selectivity panel (D2, 5-HT1A, 5-HT2A, H1, α1, NMDA/PCP) to generate the data absent from the public domain.

Metabolic Stability Benchmarking Against Structurally Characterized Analogs

Published data on structurally related arylpiperazine-ureas indicate that metabolic stability (human liver microsome T₁/₂) can vary widely (e.g., from <10 min to >20 min) depending on aryl substitution . This compound, lacking experimental microsomal stability data, may be purchased for head-to-head in vitro PK comparison with better-characterized analogs (e.g., compound 27 from Ni et al., 2021, with T₁/₂ of 24.6 min in human liver microsomes ) to establish its suitability for in vivo CNS studies.

Computational Docking and Pharmacophore Validation Studies

The compound's well-defined structure, confirmed by NMR spectroscopy , makes it suitable for molecular docking studies against published sigma-1 receptor crystal structures (e.g., PDB IDs 5HK1, 6DK0). When used alongside experimentally characterized sigma ligands, this compound can serve as a test case for validating docking scores, pose predictions, and pharmacophore models—provided the computational predictions are subsequently confirmed by in vitro binding assays.

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